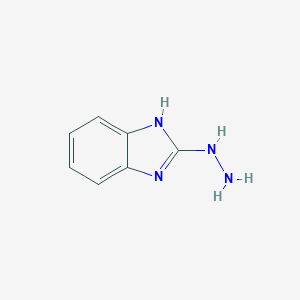
Sulfure de ruthénium(IV)
Vue d'ensemble
Description
Ruthenium(IV) sulfide is a solid material . It is used to prepare sintered material, which is a semiconductor . It acts as an electrode and possesses high catalytic activity for oxygen evolution from an aqueous solution .
Synthesis Analysis
Ruthenium(IV) sulfide can be synthesized by a facile hydrothermal method . The structural aspects of the as-prepared cobalt ruthenium sulfides were characterized using X-ray diffraction, X-ray photoelectron spectroscopy, and Raman spectroscopy .
Molecular Structure Analysis
Ruthenium(IV) sulfide has a molecular formula of RuS2 . The average mass is 298.335 Da and the monoisotopic mass is 299.724976 Da .
Chemical Reactions Analysis
Ruthenium(IV) sulfide can undergo various chemical reactions. For instance, it can be involved in chemiluminescence reactions between primary, secondary, or tertiary amines . It also plays a role in the hydrogen evolution reaction .
Physical And Chemical Properties Analysis
Ruthenium(IV) sulfide is a transition metal like the other members of the group. They are less reactive than the typical metals but more reactive than the less typical metals . It reacts with molten alkali and halogens and oxidizes explosively .
Applications De Recherche Scientifique
Matériau semi-conducteur
Le sulfure de ruthénium(IV) est utilisé pour préparer un matériau fritté, qui est un semi-conducteur . Les semi-conducteurs sont essentiels dans l'industrie électronique, et les propriétés uniques du sulfure de ruthénium(IV) pourraient potentiellement conduire à de nouvelles avancées dans ce domaine.
Matériau d'électrode
Le sulfure de ruthénium(IV) agit comme une électrode et possède une activité catalytique élevée pour l'évolution de l'oxygène à partir d'une solution aqueuse . Cela le rend précieux dans les applications électrochimiques telles que les batteries et les piles à combustible.
Catalyseur en photocatalyse
Les nanoclusters de ruthénium, qui pourraient potentiellement inclure du sulfure de ruthénium(IV), ont montré une efficacité photocatalytique dans les processus chimiques activés par la lumière . Cela pourrait aider à la conversion de l'énergie solaire et au nettoyage de l'environnement.
Applications biomédicales
Les nanoclusters de ruthénium sont utilisés dans l'industrie biomédicale comme systèmes d'administration de médicaments et agents d'imagerie en raison de leur stabilité et de leur biocompatibilité . Cela suggère des applications biomédicales potentielles pour le sulfure de ruthénium(IV).
Technologie des capteurs
Les nanoclusters de ruthénium peuvent détecter les gaz et les biomolécules avec une sensibilité et une sélectivité élevées . Cela indique des applications potentielles du sulfure de ruthénium(IV) dans le développement de capteurs avancés.
Electronique
La création de matériaux sophistiqués pour les dispositifs électroniques, tels que les transistors, les puces mémoire et les revêtements conducteurs, est facilitée par les nanoclusters de ruthénium . Le sulfure de ruthénium(IV) pourrait potentiellement être utilisé dans des applications similaires.
Stockage d'énergie
Les nanoclusters de ruthénium sont très utiles dans les applications de stockage d'énergie . Le sulfure de ruthénium(IV), avec ses propriétés uniques, pourrait potentiellement être utilisé dans le développement de systèmes avancés de stockage d'énergie.
Décontamination de l'eau
Les catalyseurs à base de ruthénium, potentiellement incluant le sulfure de ruthénium(IV), ont été utilisés pour l'élimination ou la transformation de polluants dans les processus de décontamination de l'eau
Safety and Hazards
Mécanisme D'action
Target of Action
Ruthenium(IV) sulfide, like other ruthenium complexes, has been found to exhibit significant anticancer properties . The primary targets of ruthenium complexes are DNA, mitochondria, and endoplasmic reticulum of cells . These targets play crucial roles in cell survival and proliferation, making them ideal targets for anticancer drugs.
Mode of Action
The interaction of ruthenium(IV) sulfide with its targets results in changes that can lead to cell death. For instance, ruthenium complexes can interact with DNA, leading to DNA damage and subsequent cell death . They can also interact with mitochondria and endoplasmic reticulum, disrupting their normal function and leading to apoptosis .
Biochemical Pathways
Ruthenium(IV) sulfide affects several biochemical pathways. For instance, it can induce tumor cell apoptosis and autophagy, and inhibit angiogenesis . These effects can disrupt the growth and survival of cancer cells, leading to their death.
Pharmacokinetics
Understanding the pharmacokinetics of ruthenium complexes is crucial for effective drug delivery and optimizing therapeutic potential . This involves absorption, distribution, metabolism, and excretion (ADME) studies to ensure efficacy and safety in drug development . .
Result of Action
The molecular and cellular effects of ruthenium(IV) sulfide’s action include DNA damage, disruption of mitochondrial and endoplasmic reticulum function, induction of apoptosis and autophagy, and inhibition of angiogenesis . These effects can lead to the death of cancer cells, thereby inhibiting the growth of tumors.
Action Environment
The action, efficacy, and stability of ruthenium(IV) sulfide can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of ruthenium complexes . In addition, the presence of other ions or molecules can also influence the action of ruthenium complexes . Therefore, the action environment is an important factor to consider when studying the mechanism of action of ruthenium(IV) sulfide.
Propriétés
IUPAC Name |
bis(sulfanylidene)ruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ru.2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQLQKWNBPVVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ru]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RuS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065264 | |
| Record name | Ruthenium sulfide (RuS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12166-20-0 | |
| Record name | Ruthenium disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12166-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium sulfide (RuS2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012166200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium sulfide (RuS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ruthenium sulfide (RuS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ruthenium disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



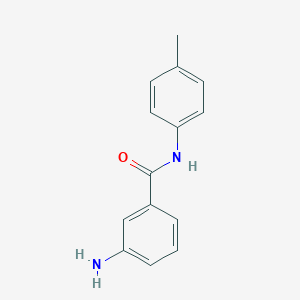
![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)





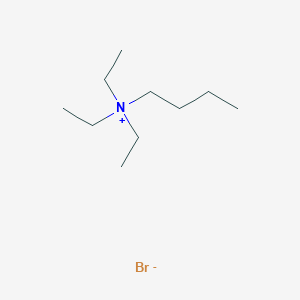

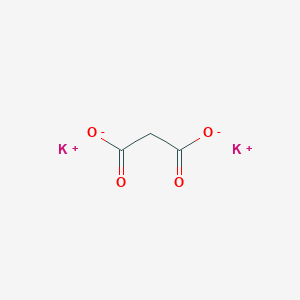
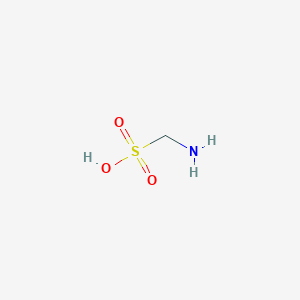
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)
